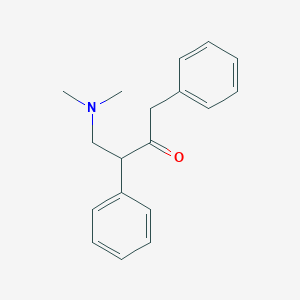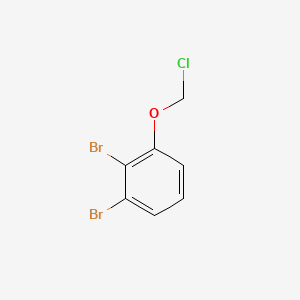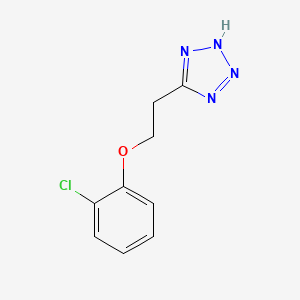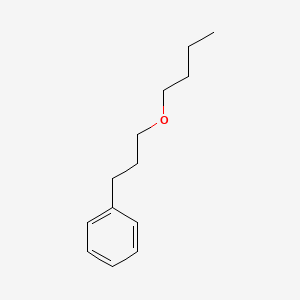
(3-Butoxypropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Butoxypropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 3-butoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butoxypropyl)benzene typically involves the alkylation of benzene with 3-butoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via an electrophilic aromatic substitution mechanism, where the benzene ring acts as a nucleophile and attacks the electrophilic carbon in the 3-butoxypropyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Butoxypropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the benzene ring to a cyclohexane ring or reduce other functional groups present in the molecule.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the benzene ring.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃/H₂SO₄) are used for substitution reactions.
Major Products
Oxidation: Depending on the conditions, products can include 3-butoxypropyl alcohol, 3-butoxypropyl aldehyde, or 3-butoxypropyl carboxylic acid.
Reduction: Cyclohexane derivatives can be formed.
Substitution: Various substituted benzene derivatives can be obtained.
Applications De Recherche Scientifique
(3-Butoxypropyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3-Butoxypropyl)benzene involves its interaction with various molecular targets and pathways. The benzene ring can participate in π-π interactions with other aromatic systems, while the 3-butoxypropyl group can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and binding affinity in different chemical and biological contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Methoxypropyl)benzene
- (3-Ethoxypropyl)benzene
- (3-Propoxypropyl)benzene
Uniqueness
(3-Butoxypropyl)benzene is unique due to the presence of the butoxy group, which imparts distinct hydrophobic and steric properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and interactions with other molecules.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
76382-80-4 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
3-butoxypropylbenzene |
InChI |
InChI=1S/C13H20O/c1-2-3-11-14-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3 |
Clé InChI |
HBNXEOCFROWXQQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
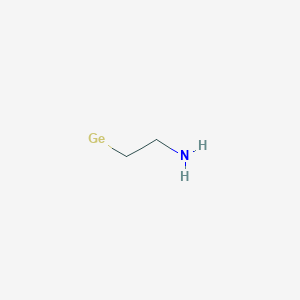

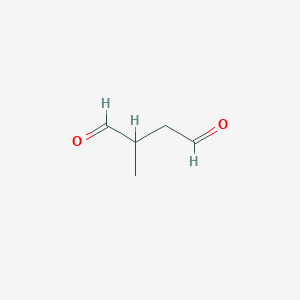
![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
